(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole
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Overview
Description
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole is a complex organic compound characterized by its unique structure, which includes an anthracene moiety, a tert-butyl group, and a benzoxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. One common method includes the formation of the benzoxaphosphole ring through a cyclization reaction. The anthracene moiety is introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst. The tert-butyl and ethyl groups are introduced through subsequent alkylation reactions under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization. The reaction conditions are carefully controlled to maintain the integrity of the compound and to prevent any side reactions that could lead to impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzoxaphosphole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene and benzoxaphosphole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, reduced benzoxaphosphole compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole exerts its effects is primarily through its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The benzoxaphosphole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- (2R,6R)-hydroxynorketamine
Uniqueness
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCJINMYWPGIX-OEXUWWALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27OP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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